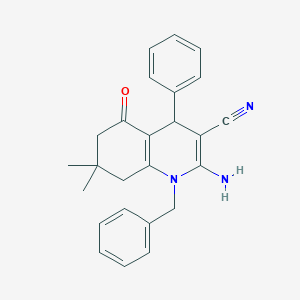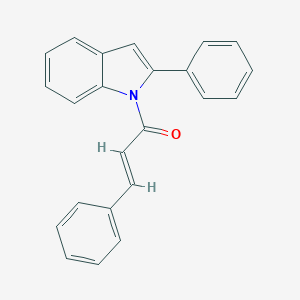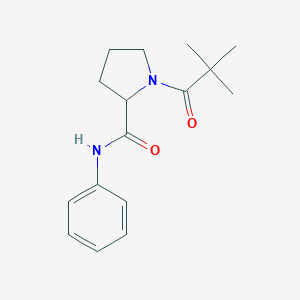![molecular formula C24H17ClF4N2OS B394260 (2Z)-3-[(4-CHLOROPHENYL)METHYL]-4-(3-FLUORO-4-METHOXYPHENYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE](/img/structure/B394260.png)
(2Z)-3-[(4-CHLOROPHENYL)METHYL]-4-(3-FLUORO-4-METHOXYPHENYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-3-[(4-CHLOROPHENYL)METHYL]-4-(3-FLUORO-4-METHOXYPHENYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[(4-CHLOROPHENYL)METHYL]-4-(3-FLUORO-4-METHOXYPHENYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE typically involves multiple steps, starting with the preparation of the thiazole ring One common method involves the cyclization of appropriate precursors in the presence of a base, such as sodium hydride or potassium carbonate, under reflux conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts, such as palladium or copper, can also enhance the reaction rates and yields. Additionally, purification techniques, such as recrystallization or chromatography, are employed to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z)-3-[(4-CHLOROPHENYL)METHYL]-4-(3-FLUORO-4-METHOXYPHENYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic rings, using reagents such as alkyl halides or aryl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and heat.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and reflux.
Substitution: Alkyl halides, aryl halides, sodium hydride, and dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted thiazole derivatives.
Applications De Recherche Scientifique
(2Z)-3-[(4-CHLOROPHENYL)METHYL]-4-(3-FLUORO-4-METHOXYPHENYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (2Z)-3-[(4-CHLOROPHENYL)METHYL]-4-(3-FLUORO-4-METHOXYPHENYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with essential metabolic pathways or induce apoptosis in cancer cells by activating specific signaling cascades.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-chlorobenzyl)-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazole-2-amine
- N-(3-(4-chlorobenzyl)-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-yl)-N-(4-methylphenyl)amine
- N-(3-(4-chlorobenzyl)-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-yl)-N-(4-trifluoromethylphenyl)amine
Uniqueness
(2Z)-3-[(4-CHLOROPHENYL)METHYL]-4-(3-FLUORO-4-METHOXYPHENYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C24H17ClF4N2OS |
|---|---|
Poids moléculaire |
492.9g/mol |
Nom IUPAC |
3-[(4-chlorophenyl)methyl]-4-(3-fluoro-4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-imine |
InChI |
InChI=1S/C24H17ClF4N2OS/c1-32-22-10-7-16(11-20(22)26)21-14-33-23(31(21)13-15-5-8-18(25)9-6-15)30-19-4-2-3-17(12-19)24(27,28)29/h2-12,14H,13H2,1H3 |
Clé InChI |
LYQXLPFMOVMZOZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=CSC(=NC3=CC=CC(=C3)C(F)(F)F)N2CC4=CC=C(C=C4)Cl)F |
SMILES canonique |
COC1=C(C=C(C=C1)C2=CSC(=NC3=CC=CC(=C3)C(F)(F)F)N2CC4=CC=C(C=C4)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-cyclohexyl-2-{[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B394181.png)
![2-amino-1-(4-bromophenyl)-4-{3-[(2-chlorophenoxy)methyl]-4-methoxyphenyl}-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B394183.png)
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B394185.png)
![7-methyl-2-(2-methylphenyl)-5-[1-(2-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-3a,4,5,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B394188.png)
![3-(3-FLUOROPHENYL)-1-[(4-METHYLPIPERIDIN-1-YL)METHYL]-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE](/img/structure/B394189.png)
![5-bromo-3-[(4-hydroxy-5-oxo-2-phenyl-2H-pyrrol-1-yl)amino]indol-2-one](/img/structure/B394191.png)

![(E)-1-{[1-(3-ETHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N-[(4-METHOXYPHENYL)METHYL]-N'-PHENYLMETHANIMIDAMIDE](/img/structure/B394197.png)
![N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-(2-phenylethyl)propanamide](/img/structure/B394198.png)
![(2E)-4-{[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl][2-(4-methoxyphenyl)ethyl]amino}-4-oxobut-2-enoic acid](/img/structure/B394199.png)
